Cgs 17867A
CAS No.: 102200-24-8
Cat. No.: VC1660978
Molecular Formula: C16H15Cl2N3O
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102200-24-8 |
|---|---|
| Molecular Formula | C16H15Cl2N3O |
| Molecular Weight | 336.2 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H |
| Standard InChI Key | XPOZEMPUASVHEQ-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl |
| Canonical SMILES | C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl |
Introduction
Chemical Structure and Properties
CGS-17867A, also known by its IUPAC name 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one, is a small molecular compound with distinctive structural features. The compound belongs to the pyrazoloquinoline class of compounds that interact with benzodiazepine receptors.
Basic Chemical Information
Table 1 presents the fundamental chemical properties of CGS-17867A:
| Parameter | Value |
|---|---|
| Common Name | CGS-17867A |
| IUPAC Name | 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
| Molecular Formula | C16H14ClN3O |
| Molecular Weight | 299.75 g/mol |
| CAS Registry Number | 102200-24-8 |
| InChI | InChI=1S/C16H14ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20 |
| InChIKey | NZEIZTTWQRQFFV-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl |
The structure consists of a pyrazolo[4,3-c]quinolin-3-one core with a 4-chlorophenyl substituent and a partially hydrogenated ring system . This structural configuration contributes to its unique binding profile at benzodiazepine receptors.
Physicochemical Properties
Additional physicochemical properties that influence the compound's pharmacokinetic and pharmacodynamic behavior include:
| Property | Value |
|---|---|
| XLogP3-AA | 3.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 299.0825398 Da |
The compound's moderate lipophilicity (XLogP3-AA of 3.7) suggests favorable penetration across biological membranes, including the blood-brain barrier, which is essential for compounds targeting central nervous system receptors .
Pharmacology and Mechanism of Action
CGS-17867A represents a novel class of benzodiazepine receptor ligands that demonstrate a distinct pharmacological profile compared to traditional benzodiazepines.
Receptor Binding Profile
Table 2 summarizes the pharmacological properties of CGS-17867A:
| Parameter | Description |
|---|---|
| Drug Type | Small molecular drug |
| Pharmacological Class | Benzodiazepine agonist |
| Mechanism of Action | GABA(A) receptor agonist/inhibitor |
| Primary Targets | GABA(A) receptor alpha-2, GABA(A) receptor gamma-2, Gamma-aminobutyric acid receptor |
| Therapeutic Category | Anxiolytic, Anticonvulsant |
| Development Status | Discontinued at preclinical phase for anxiety disorders |
CGS-17867A binds to benzodiazepine receptors associated with the GABA(A) receptor complex. It is classified as a benzodiazepine agonist that produces anxiolytic and anticonvulsant effects while also demonstrating some antagonist properties . Unlike classical benzodiazepines, it shows differential activity at various GABA(A) receptor subtypes, which may explain its unique behavioral profile.
Pharmacological Classification
CGS-17867A belongs to a group of compounds including CGS 9896 and CGS 20625 that are characterized as benzodiazepine agonists with varying magnitudes of antagonist effects . These compounds are unique in that they produce anxiolytic and anticonvulsant effects with a reduced propensity to cause sedation and muscle relaxation—side effects commonly associated with traditional benzodiazepines like diazepam .
The differential activity profile of CGS-17867A is likely related to its selective interaction with specific GABA(A) receptor subtypes. Research indicates that it may have preferential activity at GABA(A) receptors containing certain subunit compositions, particularly those containing the alpha-2 and gamma-2 subunits .
Preclinical Research Findings
CGS-17867A has been investigated in various preclinical models to characterize its behavioral effects and potential therapeutic applications.
Behavioral Effects in Animal Models
One of the most extensively studied aspects of CGS-17867A is its effect on feeding behavior in rodents. Unlike some sedative compounds that bind to benzodiazepine receptors, CGS-17867A demonstrated significant effects on palatable food consumption.
In studies with non-deprived male rats, CGS-17867A (1.0-30.0 mg/kg) was found to increase palatable food intake . Interestingly, the dose-effect relationship was non-monotonic, suggesting complex interactions with the receptor systems involved in feeding behavior regulation . This effect was observed both in standard testing procedures and in presatiated animals, indicating a robust effect on food consumption that is independent of baseline hunger state .
Table 3 summarizes the behavioral effects observed in animal studies:
| Behavioral Effect | Dose Range | Observation |
|---|---|---|
| Increased palatable food intake | 1.0-30.0 mg/kg | Effective in both standard and presatiated conditions |
| Anxiolytic effects | Not specified | Demonstrated in preclinical models |
| Anticonvulsant effects | Not specified | Demonstrated in preclinical models |
| Sedative effects | Various | Reduced compared to classical benzodiazepines |
| Muscle relaxant effects | Various | Reduced compared to classical benzodiazepines |
Comparative Pharmacology
A comparative study examined the effects of CGS-17867A alongside other novel benzodiazepine receptor ligands, including zolpidem and Ro23-0364, on palatable food intake in rats . While zolpidem (0.3-3.0 mg/kg), a potent imidazopyridine hypnotic with predominantly sedative properties, had no effect on food intake, both CGS-17867A and Ro23-0364 increased palatable food consumption, although through differing mechanisms .
This research suggested a probable separation between the hyperphagic (feeding-stimulatory) and sedating effects of benzodiazepine receptor agonists. The findings support the hypothesis that if zolpidem's sedative effect is linked to an action at a specific receptor subtype (benzodiazepine Type 1 or omega 1), then the hyperphagic effect of benzodiazepines may depend more on alternative receptor subtypes .
Substrate Specificity Studies
Additional research has investigated the substrate specificity of benzodiazepine receptor binding sites, including those that interact with CGS-17867A. These studies have provided insights into the molecular basis for the differential pharmacological effects observed with CGS-17867A compared to classical benzodiazepines .
The results of these investigations suggest that CGS-17867A interacts with benzodiazepine binding sites in a manner distinct from full positive modulators from benzodiazepine, beta-carboline, and quinoline classes. This differential binding pattern may explain its unique pharmacological profile characterized by anxiolytic and anticonvulsant effects with reduced sedative properties .
Development History and Current Status
Research Origins and Development
CGS-17867A was originally developed by Novartis (formerly Ciba-Geigy, which explains the "CGS" prefix in its name) . It was investigated as a potential anxiolytic agent with an improved side effect profile compared to traditional benzodiazepines .
The development timeline of CGS-17867A can be summarized as follows:
| Date | Event |
|---|---|
| Not specified | Initial synthesis and characterization |
| 1980s | Early preclinical research on benzodiazepine binding and behavioral effects |
| 1987-1989 | Publication of studies on palatable food intake effects in rats |
| March 25, 1996 | Discontinued at preclinical phase for anxiety disorders |
| March 4, 2003 | Latest information update in pharmaceutical databases |
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